Tris(2-methylphenyl)borane
Description
Tris(2-methylphenyl)borane (C₂₁H₂₁B) is an organoboron compound featuring a central boron atom coordinated to three 2-methylphenyl groups. Its structure, confirmed via NMR and crystallographic data (InChIKey: YFDAMRSZJLWUSQ-UHFFFAOYSA-N), places methyl substituents in the ortho positions of each aromatic ring, introducing steric bulk and modest electron-donating effects . Historically, Wittig et al. This contrasts with fluorinated triarylboranes, which often display enhanced Lewis acidity and distinct photophysical properties due to electron-withdrawing substituents.
Properties
CAS No. |
42270-57-5 |
|---|---|
Molecular Formula |
C21H21B |
Molecular Weight |
284.2 g/mol |
IUPAC Name |
tris(2-methylphenyl)borane |
InChI |
InChI=1S/C21H21B/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 |
InChI Key |
YFDAMRSZJLWUSQ-UHFFFAOYSA-N |
SMILES |
B(C1=CC=CC=C1C)(C2=CC=CC=C2C)C3=CC=CC=C3C |
Canonical SMILES |
B(C1=CC=CC=C1C)(C2=CC=CC=C2C)C3=CC=CC=C3C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Triarylboranes
Structural and Electronic Properties
The electronic and steric profiles of triarylboranes are dictated by aryl substituents. Key comparisons include:
*Lewis acidity values (Gutmann Acceptor Number, AN) are approximate and based on comparative studies.
Key Observations:
- Electron-withdrawing groups (e.g., -F, -CF₃) significantly enhance Lewis acidity by stabilizing the boron center’s empty p-orbital. Tris(3,5-bis(CF₃)phenyl)borane, for instance, surpasses BCF in catalytic hydroboration due to its extreme acidity .
- Steric effects : this compound and tris(2,6-dimethylphenyl)borane exhibit reduced reactivity in catalysis compared to less hindered analogs, as methyl groups hinder substrate access .
- Photophysics : Fluorinated boranes (e.g., BCF) often engage in charge-transfer interactions, enabling applications in sensing and optoelectronics. This compound’s fluorescence, however, lacks practical utility due to low quantum yield and absence of room-temperature phosphorescence .
Catalytic Performance
- Hydroboration : BCF and tris(3,5-bis(CF₃)phenyl)borane catalyze alkene/alkyne hydroboration with HBpin at ambient temperatures, whereas this compound shows negligible activity due to weaker Lewis acidity .
- Hydrosilylation : BCF enables catalytic hydrosilylation of carbonyls via FLP mechanisms, a reactivity absent in methyl-substituted analogs .
- Polymerization: BCF activates zirconocene catalysts for ethylene polymerization, though with lower efficiency than MAO (methylaluminoxane) . No such applications are reported for this compound.
Stability and Reactivity
- Thermal stability : Fluorinated boranes (e.g., BCF) decompose above 200°C, while this compound is stable under standard conditions but less so under oxidative or protic environments .
- Hydrolytic sensitivity : BCF reacts vigorously with water, forming [B(C₆F₅)₃(OH)]⁻, whereas this compound’s hydrolytic behavior remains underexplored .
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